molecular formula C7H12BrNOS B1239081 2-HE-Dmt CAS No. 51169-57-4

2-HE-Dmt

Cat. No.: B1239081
CAS No.: 51169-57-4
M. Wt: 238.15 g/mol
InChI Key: RLTJVQZAYRRZOI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-HE-Dmt is an organic compound that belongs to the thiazolium family It is characterized by the presence of a thiazole ring substituted with a hydroxyethyl group at the alpha position and two methyl groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HE-Dmt typically involves the reaction of 3,4-dimethylthiazole with an alpha-hydroxyethylating agent in the presence of a brominating agent. The reaction conditions often include a solvent such as methanol or ethanol, and the reaction is carried out at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-HE-Dmt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

2-HE-Dmt has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor or activator.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-HE-Dmt involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with target molecules, while the thiazolium ring can participate in various chemical interactions. These interactions can modulate the activity of enzymes or other proteins, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-HE-Dmt is unique due to its specific substitution pattern and the presence of both hydroxyethyl and bromide groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

CAS No.

51169-57-4

Molecular Formula

C7H12BrNOS

Molecular Weight

238.15 g/mol

IUPAC Name

1-(3,4-dimethyl-1,3-thiazol-3-ium-2-yl)ethanol;bromide

InChI

InChI=1S/C7H12NOS.BrH/c1-5-4-10-7(6(2)9)8(5)3;/h4,6,9H,1-3H3;1H/q+1;/p-1

InChI Key

RLTJVQZAYRRZOI-UHFFFAOYSA-M

SMILES

CC1=CSC(=[N+]1C)C(C)O.[Br-]

Canonical SMILES

CC1=CSC(=[N+]1C)C(C)O.[Br-]

Synonyms

2-(alpha-hydroxyethyl)-3,4-dimethylthiazolium
2-(alpha-hydroxyethyl)-3,4-dimethylthiazolium bromide
2-HE-DMT

Origin of Product

United States

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